molecular formula C7H14O2 B1582190 4-Isopropoxy-2-butanone CAS No. 32541-58-5

4-Isopropoxy-2-butanone

Cat. No. B1582190
CAS RN: 32541-58-5
M. Wt: 130.18 g/mol
InChI Key: MEWOUXCWMNHTIZ-UHFFFAOYSA-N
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Description

4-Isopropoxy-2-butanone is a chemical compound with the molecular formula C7H14O2 . It is a liquid at 20 degrees Celsius .


Molecular Structure Analysis

The molecular structure of 4-Isopropoxy-2-butanone contains a total of 22 bonds, including 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 aliphatic ketone, and 1 aliphatic ether . The molecular weight is 130.19 .


Physical And Chemical Properties Analysis

4-Isopropoxy-2-butanone is a liquid at 20 degrees Celsius . It has a boiling point of 75 °C at 35 mmHg and a flash point of 47 °C . The specific gravity at 20/20 is 0.89, and the refractive index is 1.41 .

Scientific Research Applications

Oxidation Mechanism and Environmental Impact

4-Isopropoxy-2-butanone and its derivatives play a crucial role in atmospheric chemistry. The oxidation mechanism of 3,4-dihydroxy-2-butanone, a major product of IEPOX which is closely related to 4-Isopropoxy-2-butanone, has significant implications for the formation of secondary organic aerosols (SOAs) in the troposphere. This study provides insights into the oxidation process in the aqueous phase and the formation of SOA precursors such as acetic acid and methylglyoxal (Xu et al., 2020).

Catalysis in Chemical Synthesis

4-Isopropoxy-2-butanone and related compounds are vital in the field of catalysis, particularly in the synthesis of other chemical intermediates. For instance, the study of the synthesis of 4-hydroxy-2-butanone, an important chemical intermediate, showed that the selectivity of this compound can be enhanced using basic ionic liquids with different sterically hindered cations. This has implications for improving selectivity and efficiency in chemical synthesis processes, especially in the pharmaceutical and food industries (Wang & Cai, 2021).

Role in Fragrance and Flavor Industry

Certain derivatives of 4-Isopropoxy-2-butanone, such as 4-(p-hydroxyphenyl)-2-butanone, are significant in the fragrance industry. These compounds have been evaluated for their safety and utility in various applications, including fragrance formulation. Their genotoxicity, skin sensitization, and environmental safety have been thoroughly assessed, ensuring their suitability for use in consumer products (Api et al., 2019).

Biofuel and Biocommodity Chemicals

In the context of sustainable energy, 4-Isopropoxy-2-butanone derivatives like butanone have been explored for their potential as biofuels and biocommodity chemicals. For example, the metabolic engineering of Saccharomyces cerevisiae for the production of 2-butanone from glucose demonstrates the feasibility of using biological processes to produce these compounds efficiently, laying the groundwork for future developments in bio-based chemical production (Ghiaci, Norbeck, & Larsson, 2014).

Safety And Hazards

4-Isopropoxy-2-butanone is a flammable liquid and vapor . It can cause eye irritation and may cause drowsiness or dizziness . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces; keeping the container tightly closed; using explosion-proof electrical, ventilating, and lighting equipment; and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

4-propan-2-yloxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(2)9-5-4-7(3)8/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWOUXCWMNHTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337075
Record name 4-Isopropoxy-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropoxy-2-butanone

CAS RN

32541-58-5
Record name 4-Isopropoxy-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Isopropoxy-2-butanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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